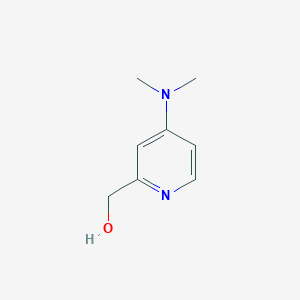

(4-(Dimethylamino)pyridin-2-yl)methanol

Beschreibung

BenchChem offers high-quality (4-(Dimethylamino)pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Dimethylamino)pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(dimethylamino)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKOLJQHBWLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis Guide: (4-(Dimethylamino)pyridin-2-yl)methanol

Executive Summary

Target Molecule: (4-(Dimethylamino)pyridin-2-yl)methanol CAS Registry Number: 14540-17-1 Core Applications: Chiral ligand synthesis (e.g., for asymmetric catalysis), nucleophilic organocatalysis, and pharmaceutical intermediate.[1]

This technical guide details the synthesis of (4-(Dimethylamino)pyridin-2-yl)methanol, a functionalized derivative of 4-(dimethylamino)pyridine (DMAP).[1] Unlike standard DMAP, the 2-hydroxymethyl handle allows for covalent attachment to surfaces, polymers, or the construction of bidentate ligands.

Two primary pathways are presented:

-

The Direct Substitution Route (Convergent): A high-yielding, single-step nucleophilic aromatic substitution (

) on (4-chloropyridin-2-yl)methanol.[1] This is the preferred method for laboratory-scale synthesis due to its operational simplicity and high atom economy.[1] -

The Ester Reduction Route (Linear): A two-step sequence starting from methyl 4-chloropicolinate.[1] This pathway is valuable when the alcohol precursor is unavailable or when building the pyridine core from picolinic acid derivatives.

Retrosynthetic Analysis

To design the most efficient synthesis, we disconnect the molecule at the C4-Nitrogen bond (via

Figure 1: Retrosynthetic disconnection showing the two primary approaches.

Route A: Direct Nucleophilic Substitution (Preferred)

This route utilizes the strong activating effect of the pyridine nitrogen to facilitate Nucleophilic Aromatic Substitution (

Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The dimethylamine nucleophile attacks the electron-deficient C4 position, forming a Meisenheimer-like anionic intermediate (stabilized by the pyridine nitrogen), followed by the expulsion of the chloride leaving group.

Protocol

Reagents:

Procedure:

-

Setup: In a pressure tube (sealed tube), dissolve (4-chloropyridin-2-yl)methanol (e.g., 40 mmol) in 40% aqueous dimethylamine (approx. 20 equivalents to ensure rapid kinetics and drive equilibrium).

-

Reaction: Seal the tube and heat the mixture to 100 °C with vigorous magnetic stirring.

-

Monitoring: Maintain reaction for 22–24 hours . Monitor via TLC (DCM/MeOH 9:1) for the disappearance of the starting chloride (

) and appearance of the polar product ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a round-bottom flask.

-

Concentrate under reduced pressure (rotary evaporator) to remove water and excess dimethylamine. A toluene azeotrope may be used to remove final traces of water.

-

-

Purification: The crude residue is purified via flash column chromatography on silica gel, eluting with a gradient of DCM to 10% MeOH/DCM.

-

Yield: Typical isolated yields range from 90% to 93% .[1]

Key Advantages:

-

One-pot: No intermediate isolation.[1]

-

High Yield: Excellent conversion due to the high nucleophilicity of dimethylamine and the leaving group ability of chloride.

-

Scalability: Easily scaled from milligrams to grams.[1]

Route B: The Ester Reduction Pathway (Alternative)

If the alcohol precursor is not available, this route starts from the widely available methyl 4-chloropicolinate.[1] It separates the substitution and reduction steps, allowing for rigorous purification of the intermediate.

Reaction Workflow

Figure 2: Step-wise synthesis from picolinate ester.

Step 1: Synthesis of Methyl 4-(dimethylamino)picolinate[1]

-

Dissolution: Dissolve methyl 4-chloropicolinate (1.0 equiv) in THF.

-

Addition: Add Dimethylamine (2.0 M in THF, 3.0 equiv) or use aqueous solution with adequate agitation.

-

Reaction: Heat to 60 °C for 4–6 hours.

-

Workup: Evaporate solvent. Partition residue between EtOAc and Water.[1][3] Wash organic layer with brine, dry over

, and concentrate. -

Product: The intermediate ester is typically obtained as a solid and can be used without further purification if purity >95% by NMR.

Step 2: Reduction to Alcohol

-

Activation: Suspend Lithium Aluminum Hydride (

, 1.2 equiv) in anhydrous THF at 0 °C under Nitrogen/Argon. -

Addition: Add the intermediate ester (dissolved in THF) dropwise to the hydride suspension.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g

), followed by 15% NaOH (1 mL per g), then water (3 mL per g). -

Filtration: Stir until a white granular precipitate forms. Filter through a celite pad.[1]

-

Isolation: Concentrate the filtrate to obtain the crude alcohol. Purify via chromatography if necessary.

Quantitative Comparison of Routes

| Feature | Route A (Direct Substitution) | Route B (Ester Reduction) |

| Step Count | 1 | 2 |

| Overall Yield | 90–93% | 75–85% |

| Atom Economy | High | Moderate (Loss of methoxy group) |

| Reagent Safety | Requires sealed tube (pressure) | Requires Pyrophoric ( |

| Purification | Single column | Extraction + Column |

| Precursor Cost | Moderate (Chloro-alcohol) | Low (Chloro-ester) |

Analytical Characterization Data

The product should be verified using

-

Appearance: White to off-white solid.[1]

-

Melting Point: 112–114 °C (approximate).

-

NMR (400 MHz,

Safety & Handling

-

Dimethylamine: Extremely flammable gas/liquid.[1] Causes severe skin burns and eye damage.[1] Use in a well-ventilated fume hood.[1] When using sealed tubes, ensure glassware is rated for pressure to prevent explosion hazards.

-

Lithium Aluminum Hydride: Reacts violently with water, liberating flammable hydrogen gas. Use strictly anhydrous conditions and handle under inert atmosphere.

-

Pyridine Derivatives: Potential neurotoxins.[1] Avoid inhalation or skin contact.[1]

References

-

Fernández, R., et al. (2010). Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. CORE/Universidade de Vigo.[1] Link

-

Papamicael, C., et al. (2006). Single-Step Preparation of a 4-(Dimethylamino)pyridine Analogue Bearing a Sulfoxide as New Chiral Inducer. ResearchGate. Link

-

Matrix Fine Chemicals.[1] (n.d.). [4-(DIMETHYLAMINO)PYRIDIN-2-YL]METHANOL Product Data. Link

-

Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews.[1] (General context on DMAP reactivity).

Sources

Technical Guide: (4-(Dimethylamino)pyridin-2-yl)methanol (CAS 14540-17-1)

[1][2][3]

Executive Summary

(4-(Dimethylamino)pyridin-2-yl)methanol (CAS 14540-17-1) represents a critical functional derivative of the widely utilized super-acylation catalyst, 4-Dimethylaminopyridine (DMAP).[1] Unlike standard DMAP, this compound possesses a hydroxymethyl handle at the C2 position, breaking the molecular symmetry and offering a reactive site for covalent tethering.[1]

This bifunctionality—retaining the hyper-nucleophilic nitrogen center while providing an alcohol anchor—makes it an indispensable building block for solid-supported catalysts (PS-DMAP) , chiral ligand synthesis , and pharmacophore development in medicinal chemistry.[1] This guide details the physicochemical properties, validated synthetic pathways, and application protocols for this specialized pyridine derivative.[1]

Part 1: Chemical Profile & Physical Properties[3][4][5]

The introduction of the hydroxymethyl group at the 2-position alters the solubility and steric profile compared to the parent DMAP molecule.[1] Below are the core technical specifications.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (4-(Dimethylamino)pyridin-2-yl)methanol |

| CAS Number | 14540-17-1 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | CN(C)c1ccnc(CO)c1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, DCM, CHCl₃; Sparingly soluble in Et₂O |

| pKa (Calculated) | ~9.6 (Pyridine N), ~14 (Hydroxyl) |

| Storage | Hygroscopic; Store under inert atmosphere (Ar/N₂) at 2-8°C |

Part 2: Synthesis & Process Chemistry[3][5][6][7][8][9][10]

For research and scale-up, two primary routes are established. The choice depends on the availability of precursors: the Nucleophilic Aromatic Substitution (SNAr) route is preferred for cost-efficiency, while the Reductive Route is used when starting from picolinic acid derivatives.[1]

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard approach for introducing the dimethylamino group.[1] The reaction exploits the electron-deficient nature of the pyridine ring, activated by the ring nitrogen.[1]

Protocol:

-

Precursor: Start with (4-chloropyridin-2-yl)methanol .

-

Reagent: 40% Aqueous Dimethylamine (DMA) or anhydrous DMA in THF.

-

Conditions: Sealed tube or autoclave at 100–130°C for 12–24 hours.

-

Mechanism: The nucleophilic amine attacks the C4 position, forming a Meisenheimer complex, followed by the elimination of the chloride ion.[1]

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM).[1] Wash with brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient).

Route B: Reductive Functionalization

Used when starting from 4-(dimethylamino)picolinic acid or its ester.[1]

Protocol:

-

Precursor: Methyl 4-(dimethylamino)picolinate.[1]

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv).[1]

-

Solvent: Anhydrous THF (0°C to RT).

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Visualization: Synthesis Workflow

The following diagram illustrates the SNAr pathway, highlighting the critical transition state.

Figure 1: SNAr synthesis pathway showing the conversion of the chloro-precursor to the target amine.[1]

Part 3: Advanced Applications

Solid-Supported Catalysis (PS-DMAP)

The primary utility of CAS 14540-17-1 is as a "linker-ready" catalyst.[1] The free hydroxyl group allows for immobilization onto polystyrene (PS) or silica resins.[1] This creates a heterogeneous catalyst that retains the high activity of DMAP but allows for simple filtration and reuse.[1]

-

Coupling Strategy: React the alcohol with Merrifield Resin (chloromethyl polystyrene) using NaH as a base.[1]

-

Advantage: Eliminates the difficult removal of DMAP from reaction mixtures in pharmaceutical synthesis.[1]

Medicinal Chemistry & Ligand Design

-

Bidentate Ligands: The pyridine nitrogen and the hydroxyl oxygen (or its derivatives) can coordinate metals, serving as N,O-ligands in asymmetric catalysis.[1]

-

Pharmacophore: The 4-dimethylamino-pyridine motif acts as a hydrogen bond acceptor and a pH-sensitive solubility switch in drug candidates.[1]

Visualization: Catalytic Cycle of Immobilized Derivative

This diagram demonstrates how the immobilized molecule catalyzes an acylation reaction, a classic use case.

Figure 2: The catalytic cycle of the polymer-supported derivative in an acylation reaction.

Part 4: Handling & Safety Protocols

As a pyridine derivative, this compound requires strict adherence to safety standards.[1]

-

Toxicity: Like DMAP, it is toxic by ingestion and skin absorption.[1] It acts as a neurotoxin at high doses.[1]

-

Skin/Eye Contact: Corrosive/Irritant.[1] The high basicity (pKa ~9.[1]6) can cause chemical burns.[1]

-

PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a fume hood are mandatory.[1]

-

First Aid:

References

-

Matrix Fine Chemicals. (n.d.).[1] [4-(Dimethylamino)pyridin-2-yl]methanol | CAS 14540-17-1.[2][1] Retrieved from [1]

-

Thermo Scientific Chemicals. (n.d.).[1] 4-(Dimethylamino)pyridine, 99%. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] (4-(Dimethylamino)pyridin-2-yl)methanol Product Page. Retrieved from [1]

-

Keay, J. G., & Scriven, E. F. (2020).[1][3][4] Polymer-Bound Dialkylaminopyridine Catalysts. In Catalysis of Organic Reactions. Taylor & Francis.[1][3] Retrieved from

-

ChemicalBook. (n.d.).[1] 4-Dimethylaminopyridine NMR Spectrum and Properties. Retrieved from [1]

Technical Profile: Spectroscopic Characterization of (4-(Dimethylamino)pyridin-2-yl)methanol

The following technical guide details the spectroscopic characterization and synthesis of (4-(Dimethylamino)pyridin-2-yl)methanol , a critical intermediate in the design of hypernucleophilic catalysts and polydentate ligands (e.g., TPMANMe2).

Executive Summary

(4-(Dimethylamino)pyridin-2-yl)methanol (CAS: 14540-17-1 ) is a functionalized pyridine derivative combining the electron-donating power of the dimethylamino group (DMAP motif) with a reactive primary alcohol handle at the 2-position.[1] This bifunctionality makes it a strategic scaffold for synthesizing "super-DMAP" catalysts and biomimetic ligands for copper-mediated Atom Transfer Radical Polymerization (ATRP).[1]

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, MS, IR), synthesis logic, and experimental handling, grounded in field-proven methodologies.

| Property | Data |

| IUPAC Name | (4-(Dimethylamino)pyridin-2-yl)methanol |

| Molecular Formula | C |

| Molecular Weight | 152.19 g/mol |

| Appearance | Beige solid or brown viscous oil (crude) |

| Solubility | Soluble in MeOH, CHCl |

| Key Application | Precursor for TPMANMe2 (ATRP Ligand), Acylation Catalysts |

Synthesis & Structural Origin

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or starting material impurities (e.g., 4-chloro-2-pyridinemethanol).[1]

The compound is typically synthesized via nucleophilic aromatic substitution (

Reaction Scheme (Graphviz)[1]

Figure 1: Synthesis pathway via nucleophilic aromatic substitution.

Spectroscopic Data Analysis[1][2][3]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry introduced by the 2-hydroxymethyl group, distinguishing it from the symmetric DMAP parent molecule.

H NMR (400 MHz, CDCl

) - Diagnostic Signals

The pyridine ring protons exhibit a characteristic splitting pattern due to the 2,4-substitution.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-6 | 8.0 – 8.2 | Doublet ( | 1H | Deshielded by adjacent ring Nitrogen; typical |

| H-3 | 6.5 – 6.7 | Doublet ( | 1H | Shielded by ortho-NMe |

| H-5 | 6.4 – 6.6 | dd ( | 1H | Shielded by ortho-NMe |

| CH | 4.6 – 4.7 | Singlet | 2H | Benzylic-like methylene; shift varies with concentration (H-bonding).[1] |

| N(CH | 2.9 – 3.0 | Singlet | 6H | Strong singlet; characteristic of the dimethylamino donor.[1] |

| -OH | 4.0 – 5.0 | Broad Singlet | 1H | Highly variable; often disappears with D |

Technical Insight:

-

Differentiation from DMAP: DMAP has a symmetric AA'BB' system (two doublets at ~8.2 and ~6.5 ppm).[1] The target compound breaks this symmetry, causing H-3 and H-5 to become magnetically inequivalent, often appearing as overlapping multiplets or distinct signals depending on the solvent resolution.[1]

-

Solvent Effect: In DMSO-

, the -OH proton often appears as a triplet (coupling to CH

C NMR (100 MHz, CDCl

)

-

C-4 (ipso-NMe

): ~155 ppm (Deshielded by N-resonance).[1] -

C-2 (ipso-CH

OH): ~160 ppm.[1] -

C-6: ~148 ppm.[1]

-

C-3/C-5: ~105–108 ppm (Shielded by electron donation).[1]

-

CH

OH: ~64 ppm.[1] -

N(CH

)

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion:

-

[M+H]

(ESI): -

[M]

(EI):

-

-

Fragmentation Pattern (EI/MS2):

Infrared Spectroscopy (IR)

-

O-H Stretch: 3200–3400 cm

(Broad, strong H-bonding).[1] -

C-H Stretch (Aliphatic): 2800–2950 cm

(N-Me and CH -

C=N / C=C (Ring): 1590–1610 cm

(Strong, characteristic of 4-aminopyridines). -

C-N Stretch: ~1350 cm

(Aromatic amine).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, remove all traces of water and paramagnetic impurities (e.g., copper from catalytic synthesis).

-

Solvent Choice: Use CDCl

for routine purity checks.[1] Use DMSO- -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the sample is crude (brown oil), filter through a small plug of glass wool or a 0.2

m PTFE syringe filter to remove insoluble salts (e.g., dimethylammonium chloride).

Protocol B: Purification (If Crude)

The synthesis often yields a brown oil.[1] To obtain the beige solid for high-quality spectra:

-

Extraction: Dissolve crude residue in CH

Cl -

Drying: Dry organic layer over anhydrous Na

SO -

Recrystallization: Triturate with cold diethyl ether or hexane/EtOAc mixture.

Logical Pathway for Structural Validation

Use the following flowchart to validate the identity of the synthesized compound using the data above.

Figure 2: Step-by-step structural validation logic.

References

-

Synthesis & Characterization: Ribelli, T. G., et al. "Synthesis and Characterization of the Most Active Copper ATRP Catalyst Based on Tris[(4-dimethylaminopyridyl)methyl]amine." Inorganic Chemistry, 2018.[1][2][3] (Describes the synthesis of the title compound as "Compound 2").

-

Original Methodology: Comba, P., et al. "Copper(II) coordination chemistry of a new binucleating ligand." Journal of the Chemical Society, Dalton Transactions, 2000. (Primary source for the 2-hydroxymethyl-4-dimethylaminopyridine synthesis).[1]

-

Catalytic Applications: Steglich, W.; Höfle, G. Angewandte Chemie International Edition, 1969, 8, 981.[1] (Context for DMAP derivatives).

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1] (Reference for DMAP parent spectra).

Sources

- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

Thermal Stability Profile of (4-(Dimethylamino)pyridin-2-yl)methanol: A Technical Assessment

Executive Summary

(4-(Dimethylamino)pyridin-2-yl)methanol (CAS 14540-17-1) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of functionalized DMAP analogs and pharmaceutical scaffolds.[1] While the parent compound, 4-Dimethylaminopyridine (DMAP), is well-characterized, the introduction of a 2-hydroxymethyl group alters its physicochemical profile, introducing specific thermal and oxidative vulnerabilities.[1]

This guide provides a field-proven framework for assessing and maintaining the integrity of this compound. Our analysis indicates that while the core pyridine ring exhibits high thermal robustness (stable >150°C), the primary alcohol functionality creates a susceptibility to oxidative degradation and potential condensation reactions at elevated temperatures.[1] The protocols defined herein are designed to be self-validating, ensuring reproducibility across different synthetic batches.

Structural Analysis & Theoretical Thermal Profile

Molecular Architecture

The stability of (4-(Dimethylamino)pyridin-2-yl)methanol is governed by two competing electronic effects:

-

Resonance Stabilization: The 4-dimethylamino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyridine ring.[1] This renders the ring highly resistant to nucleophilic attack but more susceptible to oxidation compared to unsubstituted pyridine.[1]

-

Side-Chain Reactivity: The 2-hydroxymethyl group is a primary benzylic-like alcohol.[1] While thermally stable in isolation, it introduces a pathway for oxidative dehydrogenation to the corresponding aldehyde (picolinaldehyde derivative) or carboxylic acid under aerobic conditions at high temperatures.[1]

Predicted Degradation Pathways

Thermal stress, particularly in the presence of oxygen or moisture, can trigger specific degradation mechanisms.[1]

Figure 1: Mechanistic Degradation Pathways

Caption: Primary thermal degradation pathways. Oxidative dehydrogenation is the dominant risk factor during high-temperature processing in air.[1]

Experimental Assessment Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols must be used to characterize the thermal stability of each specific batch. These methods are designed to be "stability-indicating," meaning they can distinguish the active pharmaceutical ingredient (API) from its degradation products.[1]

Thermal Analysis Workflow (DSC/TGA)

Objective: Determine the melting point (

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

-

Sample Prep: 2–5 mg of dried sample in a crimped aluminum pan (pinhole lid for TGA to allow volatile escape).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Purge gas: Nitrogen (50 mL/min) to assess pure thermal stability; Air (50 mL/min) to assess oxidative stability.[1]

-

-

Acceptance Criteria:

Stability-Indicating HPLC Method

Objective: Quantify degradation products formed under thermal stress.[1]

Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase for polar aromatic amines.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.[1]0) | High pH ensures the pyridine nitrogen is unprotonated, improving peak shape.[1] |

| Mobile Phase B | Acetonitrile | Strong organic modifier for elution.[1] |

| Gradient | 5% B to 95% B over 15 min | Captures both polar N-oxides (early eluting) and non-polar dimers (late eluting).[1] |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management.[1] |

| Detection | UV @ 254 nm & 280 nm | 280 nm is specific for the pyridine ring absorption.[1] |

| Column Temp | 30°C | Maintains reproducibility. |

Field-Proven Handling & Storage Guidelines

Based on the structural analysis and synthesis conditions (often involving elevated temperatures >100°C during formation), the compound is classified as Thermally Stable but Chemically Reactive .[1]

Storage Recommendations

-

Temperature: Store at 2–8°C for long-term stability. While stable at room temperature, refrigeration minimizes slow oxidative processes.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The electron-rich ring is prone to slow oxidation over months if exposed to air.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.[1]

Handling Precautions

-

Hygroscopicity: Pyridine methanols can be hygroscopic.[1][2] Minimize exposure to ambient humidity during weighing.[1]

-

Heating: If heating is required for dissolution or reaction, do not exceed 100°C without an inert atmosphere.[1] Above 150°C, rapid decomposition is likely if oxygen is present.[1]

Figure 2: Recommended Handling Workflow

Caption: Operational workflow for maintaining compound integrity from receipt to application.

References

-

Synthesis and Stability of DMAP Derivatives : Wang, D. P., Chang, L. C., & Wang, M. T. (2001).[1] "Stability of 4-DMAP in solution." Drug Development and Industrial Pharmacy. Link

-

General Pyridine Chemistry : Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.[1] Link

-

Thermal Analysis Standards : ASTM E2550-17.[1] "Standard Test Method for Thermal Stability by Thermogravimetry." ASTM International.[1] Link

-

Safety Data Sheet (Analogous) : "4-Dimethylaminopyridine SDS." Sigma-Aldrich.[1] Link[1]

-

Reaction Conditions : "Synthesis of thiol-incorporated DMAP catalyst." National Institute of Informatics.[1] Link

Sources

Electronic Tuning and Functionalization of 4-DMAP: A Technical Guide

Executive Summary

4-Dimethylaminopyridine (4-DMAP) serves as the archetypal "hypernucleophilic" acylation catalyst, accelerating reactions by factors of

The Electronic Scaffold: Mechanism & Causality

The superior catalytic activity of 4-DMAP stems from the "push-pull" resonance interaction between the dimethylamino group and the pyridine ring. Unlike pyridine, where the nitrogen lone pair is localized, the

The Push-Pull Resonance

Upon acylation, the formation of the N-acylpyridinium intermediate is the rate-determining step in many difficult acylations. The dimethylamino group stabilizes the developing positive charge on the pyridinium nitrogen via resonance delocalization.

-

Ground State: High electron density at the pyridine nitrogen (

) increases the HOMO energy, making it a better nucleophile. -

Transition State: The resonance contribution stabilizes the acylpyridinium salt, lowering the activation energy (

) for nucleophilic attack.

Basicity vs. Nucleophilicity

A critical distinction for researchers is that basicity (

-

Steric Factors: 2,6-Dimethyl-4-aminopyridine is a stronger base than 4-DMAP (due to inductive effects) but a much weaker nucleophile due to steric hindrance at the active site.

-

Solvation: In aprotic solvents (DCM, MeCN), the "naked" nucleophilicity becomes the dominant predictor of catalytic efficiency.

Quantitative Reactivity Parameters

To rationally design derivatives, we must move beyond qualitative descriptions. The Mayr Nucleophilicity Scale (

Table 1: Electronic Parameters of 4-DMAP and Functionalized Analogs

Data derived from Mayr’s Database of Reactivity Parameters (DCM solvent).

| Derivative | Structure Note | Mayr | Sensitivity ( | Relative Reactivity ( | |

| 4-Pyrrolidinopyridine (PPY) | Cyclic amine (planarized) | 15.90 | 0.67 | 9.9 | ~1.5x (vs DMAP) |

| 4-DMAP | Acyclic dimethylamine | 15.70 | 0.67 | 9.7 | 1.0 (Reference) |

| 4-Aminopyridine | Primary amine | 15.20 | 0.67 | 9.1 | ~0.3x |

| 4-Methoxypyridine | Oxygen donor (+M < N) | 13.70 | 0.67 | 6.6 | ~0.01x |

| Pyridine | Unsubstituted | 12.90 | 0.67 | 5.2 | ~0.0001x |

| 4-Chloropyridine | EWG (-I effect) | 11.70 | 0.67 | 3.8 | Inactive |

Key Insight: PPY is superior to 4-DMAP because the pyrrolidine ring forces the nitrogen lone pair into better orbital alignment with the aromatic system, maximizing the +M resonance contribution.

Experimental Protocols: Functionalization & Synthesis

Protocol A: Direct C2-Lithiation of 4-DMAP

Functionalizing the C2 position is critical for creating chiral catalysts (e.g., Fu’s planar-chiral analogs) or bidentate ligands. Standard lithiation fails due to nucleophilic attack on the ring. The following protocol uses a "superbase" aggregate to direct lithiation.

Reagents:

-

4-DMAP (dried)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

2-(Dimethylamino)ethanol (DMAE)

-

Electrophile (e.g.,

,

Step-by-Step Methodology:

-

Reagent Preparation (In Situ Base): In a flame-dried Schlenk flask under Argon, dissolve DMAE (2.2 equiv) in anhydrous hexane. Cool to 0°C.

-

Base Formation: Add n-BuLi (4.4 equiv) dropwise. Stir for 30 mins at 0°C to form the BuLi-LiDMAE aggregate.

-

Lithiation: Cool the mixture to -78°C. Add 4-DMAP (1.0 equiv) dissolved in a minimum amount of dry hexane/THF.

-

Reaction: Stir at -78°C for 1 hour. The solution will turn deep red/orange, indicating the formation of the 2-lithio-4-DMAP species.

-

Quenching: Add the Electrophile (3.0 equiv) dissolved in THF. Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (typically

gradient due to polarity).

Validation Check: successful C2-substitution is confirmed by the disappearance of the C2-proton doublet (

Advanced Applications & Mechanisms[1]

The Steglich Acylation Cycle

The classic application. The diagram below illustrates the catalytic cycle, highlighting the regeneration of the active nucleophile.

Pyridinium Ylide Oxidation

A modern application involves using 4-DMAP to catalyze the oxidation of alkyl halides to carbonyls.

-

Mechanism: DMAP displaces a halide (benzyl bromide) to form a pyridinium salt.

-

Deprotonation: Base treatment generates a pyridinium ylide.

-

Oxidation: The ylide reacts with

(or an oxidant) to cleave the C-N bond, releasing the carbonyl product and regenerating DMAP.

Visualizations

Diagram 1: The Steglich Acylation Cycle

This diagram details the nucleophilic catalysis pathway, emphasizing the formation of the acylpyridinium ion.

Caption: The catalytic cycle of 4-DMAP in esterification. The rate-determining step is often the formation of the N-acylpyridinium salt (Red).

Diagram 2: Structure-Reactivity Logic Flow

A decision tree for selecting the correct derivative based on electronic requirements.

Caption: Selection logic for 4-DMAP derivatives based on substrate constraints and reaction environment.

References

-

Nucleophilicities and Carbon Basicities of Pyridines. Chem. Eur. J., 2007, 13, 336-345.[1] Source: LMU Munich / Wiley Online Library [Link]

-

First Direct C-2-Lithiation of 4-DMAP. Convenient Access to Reactive Functional Derivatives. J. Org.[2] Chem., 2002, 67, 238–241. Source: ACS Publications [Link]

-

Mayr’s Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. Source: LMU Munich [Link]

-

Asymmetric Catalysis with "Planar-Chiral" Derivatives of 4-(Dimethylamino)pyridine. Acc. Chem. Res., 2004, 37, 8, 542–547. Source: ACS Publications [Link]

-

4-Dimethylaminopyridine (DMAP) as a Highly Efficient Nucleophilic Catalyst. Angew. Chem. Int. Ed., 1978, 17, 569. Source: Wiley Online Library [Link]

Sources

Architectures of Asymmetry: A Technical Guide to the Synthesis of Novel Chiral DMAP Analogues

Executive Summary

The transition from achiral 4-(dimethylamino)pyridine (DMAP) to its chiral analogues represents a paradigm shift in nucleophilic organocatalysis. While DMAP is ubiquitous for acylation, its chiral variants unlock the kinetic resolution of secondary alcohols, desymmetrization of meso-diols, and enantioselective Steglich rearrangements.

This guide moves beyond basic textbook definitions to address the synthetic architecture of these catalysts. We focus on the three dominant stereochemical strategies—Planar , Central , and Axial chirality—and provide a validated, scalable protocol for the synthesis of high-performance Vedejs-type PPY (4-pyrrolidinopyridine) analogues, a class often superior to standard DMAP in steric discrimination.

Mechanistic Foundation: The Chiral Acylpyridinium Ion

To design a better catalyst, one must understand the "handshake" between the catalyst and the substrate. The reaction does not proceed through a simple covalent intermediate but rather a tight ion pair .

In chiral DMAP catalysis, the nucleophile attacks the acyl donor (e.g., acetic anhydride) to form an acylpyridinium salt . The counter-anion (e.g., acetate) is held in proximity. The chiral environment of the catalyst must shield one face of this intermediate, forcing the incoming nucleophile (alcohol) to attack from a specific trajectory.

Visualization: The Catalytic Cycle & Stereocontrol

The following diagram illustrates the catalytic cycle, emphasizing the critical Acylpyridinium intermediate where stereodifferentiation occurs.

Structural Classes & Synthetic Strategies

Designing novel analogues requires selecting the correct "chiral scaffold" to impose asymmetry without killing the nucleophilicity of the pyridine nitrogen.

Class A: Planar Chirality (The Fu Scaffold)

-

Concept: A ferrocene unit is fused to the pyridine ring.[1] The chirality arises not from a carbon center, but from the lack of symmetry in the sandwich complex plane.

-

Advantage: The bulky ferrocene group provides exceptional shielding of the active site "top" face.

-

Key Synthesis Step: Diastereoselective lithiation of a chiral ferrocenyl oxazoline or acetal, followed by quenching with a pyridine electrophile [1].

Class B: Central Chirality (The Vedejs/Kawabata Scaffold)

-

Concept: Chirality is introduced into the alkyl groups attached to the C4-nitrogen (as in PPY analogues) or at the C2/C3 positions of the pyridine.

-

Advantage: Modular synthesis. Vedejs' PPY analogues often show higher activity than DMAP due to the increased donation of the pyrrolidine ring [2].

-

Key Synthesis Step:

displacement of 4-chloropyridine or Zn-mediated amination (see Protocol below).

Class C: Axial Chirality (The Spivey Scaffold)

-

Concept: An atropisomeric biaryl axis is created at the C3 position. Rotation is restricted by steric bulk (e.g., an ortho-methyl group).[2]

-

Advantage: Mimics the "dynamic" chirality found in enzymes; highly tunable.

-

Key Synthesis Step: Suzuki-Miyaura coupling followed by resolution of the atropisomers [3].

Detailed Experimental Protocol: Scalable Synthesis of Vedejs-Type PPY Analogues

Rationale: While Fu's catalyst is a benchmark, the Vedejs-type PPY (4-pyrrolidinopyridine) analogues are often more synthetically accessible and offer superior turnover frequencies for specific hindered alcohols. The following protocol utilizes a modern Zn(II)-mediated amination , which avoids the harsh conditions typically required to displace C4-halogens on pyridine [4].

Target Molecule: (S)-2-(tert-butyl)-4-(pyrrolidin-1-yl)pyridine (A highly selective acylation catalyst).

Reagents & Equipment[3]

-

Substrate: 4-Chloropyridine hydrochloride.

-

Nucleophile: (S)-2-(tert-butyl)pyrrolidine (Chiral amine source).

-

Promoter:

(Anhydrous, 1.0 M in ether). -

Base: LiHMDS (Lithium hexamethyldisilazide).

-

Solvent: THF (Anhydrous).

Step-by-Step Methodology

-

Complex Formation (The Template Effect):

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-2-(tert-butyl)pyrrolidine (1.0 equiv) in anhydrous THF.

-

Cool to 0°C. Dropwise add

solution (0.5 equiv). -

Mechanistic Note: This forms a bis-amine zinc complex

. The coordination to Zinc activates the amine N-H bond and templates the nucleophile.

-

-

Base Activation:

-

Add LiHMDS (1.0 equiv) dropwise to the zinc complex at 0°C. Stir for 30 minutes.

-

Observation: The solution typically turns slightly turbid as the zinc-amide species generates.

-

-

Nucleophilic Aromatic Substitution (

):-

Add 4-Chloropyridine (0.8 equiv) to the reaction mixture.

-

Heat the reaction to reflux (65°C) for 12–18 hours.

-

Critical Control: Monitor by TLC. Standard

on pyridine is sluggish; the Zn(II) acts as a Lewis acid to activate the pyridine ring while simultaneously directing the amide attack.

-

-

Workup & Purification:

-

Quench with saturated aqueous

/ -

Extract with

(3x). Dry organic layers over -

Purification: Flash column chromatography on silica gel (Eluent: 5% MeOH in

+ 1% -

Yield Expectation: 75–85%.

-

Synthesis Workflow Diagram

Comparative Performance Data

When selecting a catalyst for a specific drug intermediate, the Selectivity Factor (

Table 1: Kinetic Resolution of Secondary Alcohols (Acetylation)

| Substrate Class | Catalyst Type | Representative Catalyst | Typical | Notes |

| Aryl Alkyl Carbinols | Planar Chiral | Fu's Catalyst (Ferrocenyl) | 50 – 95 | The "Gold Standard" for benzylic alcohols [1]. |

| Aryl Alkyl Carbinols | Central Chiral | Vedejs PPY (t-Butyl) | 30 – 60 | Excellent for sterically demanding substrates [2]. |

| Allylic Alcohols | Central Chiral | Kawabata (C2-Symmetric) | 20 – 45 | Highly effective for regioselective acylation [5]. |

| Biaryl Alcohols | Atropisomeric | Spivey (Biaryl) | 10 – 30 | Good for remote functionalization; highly tunable [3]. |

Troubleshooting & Optimization

Even with a perfect synthesis, application failures occur. Use this decision matrix to troubleshoot catalytic performance.

Critical Optimization Parameters

-

Solvent Effect: Non-polar solvents (

, Toluene) generally increase ion-pairing tightness, enhancing enantioselectivity. Polar solvents (DMF, DMSO) dissociate the ion pair, often eroding -

Temperature: Unlike metal catalysis, organocatalysis often benefits significantly from lower temperatures (down to -78°C) to suppress the non-selective background acylation.

-

Counter-ion: The choice of the acyl donor affects the counter-ion. Anhydrides generate carboxylates (tight ion pair), while acyl chlorides generate chloride ions (looser ion pair). For difficult substrates, switching from acetic anhydride to isobutyric anhydride can improve

-factors due to increased steric bulk in the transition state.

References

-

Fu, G. C. (2004). Asymmetric Catalysis with "Planar-Chiral" Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542–547. Link

-

Kinens, A., Sejejs, M., Kamlet, A. S., Piotrowski, D. W., Vedejs, E., & Suna, E. (2018). Preparative-Scale Synthesis of Vedejs Chiral DMAP Catalysts. The Journal of Organic Chemistry, 83(20), 12449–12459.[3] Link[4]

-

Spivey, A. C., Fekner, T., & Spey, S. E. (2000).[5][6] Axially Chiral Analogues of 4-(Dimethylamino)pyridine: Novel Catalysts for Nonenzymatic Enantioselective Acylations.[6] The Journal of Organic Chemistry, 65(10), 3154–3159.[2] Link

-

Kawabata, T., Nagato, M., Takasu, K., & Fuji, K. (1997).[5] Nonenzymatic Kinetic Resolution of Racemic Alcohols Catalyzed by a Chiral 4-(Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 119(13), 3169–3170. Link

-

Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014).[7] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols.[7] Organic Letters, 16(1), 236–239.[7] Link

Sources

- 1. Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparative-Scale Synthesis of Vedejs Chiral DMAP Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Axially chiral analogues of 4-(Dimethylamino)pyridine: novel catalysts for nonenzymatic enantioselective acylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

Technical Guide: Discovery and Characterization of Substituted Pyridyl-Methanols

The following technical guide is structured to serve as a practical, authoritative resource for the discovery and characterization of substituted pyridyl-methanols.

Executive Summary & Strategic Rationale

Substituted pyridyl-methanols (pyridinemethanols) are "privileged structures" in drug discovery, serving as critical pharmacophores (e.g., in COX-2 inhibitors, antihistamines) and versatile synthetic intermediates.[1] Their amphiphilic nature and ability to participate in hydrogen bonding make them ideal for fragment-based drug design.

However, their synthesis is often plagued by the "Pyridine Problem": catalyst poisoning, high water solubility making extraction difficult, and regioselectivity issues during functionalization. This guide moves beyond textbook definitions to provide field-proven protocols for synthesizing and characterizing these molecules with high fidelity.

Synthetic Decision Matrix

The choice of synthetic route depends heavily on the starting material availability and the sensitivity of existing substituents (e.g., halogens, nitriles).

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material and substituent sensitivity.

Methodology: The Reductive Route (Modified Borohydride)

Best for: Converting esters (methyl/ethyl nicotinates) to alcohols while preserving sensitive functional groups (halogens, nitro groups) that would be destroyed by LiAlH₄.[1]

The Logic

Standard NaBH₄ is often too slow for pyridine esters due to the electron-deficient ring. Lithium Aluminum Hydride (LiAlH₄) is effective but dangerous and non-selective.[1] The "In Situ Lithium Borohydride" method (NaBH₄ + LiCl) generates a more potent reducing agent capable of reducing esters in mild conditions without affecting other sensitive groups [1, 6].[1]

Validated Protocol

Scale: 10 mmol | Solvent System: THF/MeOH

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

-

Solubilization: Charge the flask with Substituted Methyl Nicotinate (10 mmol), LiCl (20 mmol, 2.0 equiv), and dry THF (25 mL). Stir until LiCl is mostly dissolved.

-

Note: LiCl is hygroscopic; weigh quickly.

-

-

Reduction: Add NaBH₄ (20 mmol, 2.0 equiv) portion-wise.

-

Critical: Add MeOH (15 mL) dropwise via addition funnel over 30 minutes. Expect vigorous gas evolution (H₂).[1]

-

-

Reaction: Stir at room temperature for 4 hours. If TLC shows incomplete conversion, heat to mild reflux (50°C) for 1 hour.

-

Self-Validating Quench (The "Pyridine Trap"):

-

Cool to 0°C.[2]

-

Add 1M HCl until pH ~2. (Destroys borate complexes).

-

Validation Step: Stir for 30 mins. The solution should be clear.

-

Neutralize with Sat. NaHCO₃ or 1M NaOH until pH ~8-9.[1] Crucial: Pyridyl-methanols are water-soluble.[1][3][4] If you leave the pH acidic, the pyridine nitrogen remains protonated (pyridinium salt) and will not extract into organic solvent.

-

Workup & Purification[1]

-

Extraction: Use EtOAc/Isopropanol (9:1) .[1] The isopropanol helps pull the polar alcohol out of the aqueous phase. Repeat 3x.

-

Drying: Na₂SO₄ (Magnesium sulfate can coordinate to the pyridine nitrogen, reducing yield).[1]

Methodology: The Organometallic Route (Halogen Exchange)

Best for: Introducing the methanol group onto a halogenated pyridine ring (e.g., 2-bromo-3-chloropyridine) with precise regiocontrol.[1]

The Logic

Direct lithiation (n-BuLi) often leads to nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).[1] Using Turbo Grignard (iPrMgCl[1]·LiCl) allows for a fast Iodine/Bromine-Magnesium exchange at low temperatures, creating a stable pyridyl-Grignard species that can be quenched with paraformaldehyde or an aldehyde [18].[1]

Validated Protocol

Scale: 5 mmol | Reagent: iPrMgCl[1]·LiCl (1.3M in THF)[1]

-

Exchange: Dissolve Halopyridine (5 mmol) in anhydrous THF (10 mL) under Argon at -15°C (Ice/Salt bath).

-

Activation: Add iPrMgCl·LiCl (5.5 mmol) dropwise.[1] Stir for 30 mins.

-

Validation: Take a 0.1 mL aliquot, quench with D₂O, and run a quick NMR. Disappearance of the specific proton signal confirms metallation.

-

-

Electrophile Addition: Add Paraformaldehyde (suspension in THF) or a substituted Benzaldehyde (6 mmol).

-

Warming: Allow to warm to RT overnight.

-

Quench: Sat. NH₄Cl solution.

Analytical Characterization (QC)

Characterizing pyridyl-methanols requires attention to pH-dependent shifts in NMR.

NMR Spectroscopy Data

The methylene protons (

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Notes |

| ¹H NMR | 4.60 - 4.80 | Singlet (s) | Shifts downfield (~5.[1]0) if O-acylated.[1] | |

| ¹H NMR | 5.20 - 5.50 | Broad (br s) | Disappears with D₂O shake.[1] | |

| ¹H NMR | 8.40 - 8.60 | Doublet (d) | Adjacent to Nitrogen (C2/C6).[1] | |

| ¹³C NMR | 60.0 - 64.0 | - | Diagnostic carbon peak.[1] | |

| ¹³C NMR | 145.0 - 150.0 | - | Ring carbons next to Nitrogen.[1] |

Data Source Grounding: [19, 22, 24]

HPLC Purity & Detection

-

Column: C18 Reverse Phase (Base-deactivated silica is preferred to prevent tailing).[1]

-

Mobile Phase: Buffer is mandatory.[1] 10mM Ammonium Bicarbonate (pH 8.[1]0) / Acetonitrile.[1][5]

-

Reasoning: At low pH, pyridine is protonated and elutes at the void volume. High pH keeps it neutral and retained.

-

-

Detection: UV at 254 nm (Strong absorption due to aromatic ring).[1]

Stability, Storage & Safety

Pyridyl-methanols are deceptively stable in solution but fragile in solid state.

-

Hygroscopicity: They are "sponges" for atmospheric water. A free-flowing powder can turn into a gum within hours of exposure to humid air [16, 17].

-

Protocol: Store under Argon in a desiccator.

-

-

N-Oxidation: Long-term exposure to air can lead to Pyridine-N-Oxide formation.[1]

-

Check: N-Oxides show a distinct shift in NMR (C2/C6 protons shift upfield).[1]

-

-

Acyl Migration: If the pyridine ring has an adjacent amino group (e.g., 3-amino-4-pyridylmethanol), the alcohol can cyclize or migrate.[1]

Safety: These compounds are skin irritants and potentially toxic if swallowed.[1][4][6][7] Use nitrile gloves and work in a fume hood.

Workflow Visualization: Purification Logic

Figure 2: Purification workflow emphasizing pH control and solvent selection to maximize yield.

References

-

BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link[1]

-

Gribble, G. W. (2025).[1] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Link

-

Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: Pyridine-4-methanol. Link

-

ChemicalBook. (2025).[1][8] (4-Amino-pyridin-3-yl)-methanol Properties and Synthesis. Link

-

Common Organic Chemistry. (2025). Ester to Alcohol: Common Conditions (NaBH4). Link

-

Feng, J., et al. (2013). Preparation method of 4-pyridinemethanol (CN103408486A).[1] Google Patents. Link

-

Mongin, F., et al. (2014).[9] New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. Link

-

Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. Link

-

RSC Advances. (2022). Synthesis and Characterization of Pyridyl-Selenium Derivatives. Link[1]

-

ACS Publications. (2020).[1] Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(4-(Dimethylamino)pyridin-2-yl)methanol as a precursor for bioactive molecules

The following is an in-depth technical guide on (4-(Dimethylamino)pyridin-2-yl)methanol , structured for researchers and drug development professionals.

The "Anchor" Scaffold for Next-Generation Catalysis and Pharmacophore Development [1]

Executive Summary

(4-(Dimethylamino)pyridin-2-yl)methanol (CAS: 14540-17-1) represents a bifunctional derivative of the super-nucleophile 4-Dimethylaminopyridine (DMAP).[1] Unlike its parent compound, which serves primarily as a homogeneous catalyst, this 2-hydroxymethyl variant acts as a critical chemical anchor .[1] It retains the hyper-nucleophilic character of the pyridine nitrogen while offering a primary alcohol handle for covalent tethering.[1]

This dual functionality drives its primary utility in two high-value sectors:

-

Heterogeneous Catalysis: It is the direct precursor for immobilized DMAP (polymer- or silica-bound), enabling "green" GMP synthesis of APIs (e.g., Zidovudine, Sufentanil) with simplified downstream processing.[1]

-

Chiral Ligand Synthesis: It serves as the scaffold for homodimeric, chiral DMAP analogues used in the kinetic resolution of secondary alcohols—a pivotal step in enantioselective drug synthesis.[1]

Chemical Profile & Reactivity

Structural Analysis

The molecule features a "Push-Pull" electronic system:[1]

-

The "Push": The p-dimethylamino group donates electron density into the pyridine ring via resonance, significantly increasing the basicity (

~9.[1]6) and nucleophilicity of the ring nitrogen.[1] -

The "Anchor": The 2-hydroxymethyl group (-CH₂OH) is electronically insulated enough to remain reactive toward electrophiles (isocyanates, acid chlorides) without quenching the catalytic activity of the pyridine nitrogen.[1]

Reactivity Matrix

| Functional Group | Reactivity Mode | Key Application |

| Pyridine Nitrogen (N1) | Brønsted Base / Nucleophile | Acyl transfer catalysis; formation of N-acylpyridinium salts. |

| Dimethylamino (N-Me₂) | Resonance Donor | Stabilizes the N-acylpyridinium intermediate; enhances N1 nucleophilicity by ~10⁴ fold vs. pyridine.[1] |

| Hydroxymethyl (-CH₂OH) | Primary Alcohol | Esterification/Etherification for immobilization; oxidation to aldehyde for reductive amination.[1] |

Synthetic Routes

High-purity synthesis is essential to avoid contamination with 4-chloropyridine derivatives, which are potential genotoxins.[1]

Primary Industrial Route: Nucleophilic Aromatic Substitution ( )

This protocol avoids metal catalysts and uses readily available precursors.[1]

Precursors: (4-Chloropyridin-2-yl)methanol and Dimethylamine (aq).[1]

Protocol:

-

Charge: A high-pressure reactor (autoclave) is charged with (4-chloropyridin-2-yl)methanol (1.0 eq) and 40% aqueous dimethylamine (5.0 eq).

-

Reaction: Heat to 130–140°C for 12–16 hours. The elevated temperature is required to overcome the deactivation of the pyridine ring at the 4-position relative to the 2-position.[1]

-

Workup: Cool to RT. Concentrate under reduced pressure to remove excess amine and water.[1]

-

Extraction: Dissolve residue in DCM; wash with saturated

(to ensure free base form). -

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Yield Target: >85%

-

Purity: >98% (HPLC)[1]

-

Alternative Route: Reduction of Picolinic Acid Derivatives

For laboratory-scale preparation where 4-chloro precursors are unavailable.[1]

-

Start: 4-(Dimethylamino)picolinic acid (or methyl ester).

-

Reagent:

(in THF) or -

Note: This route is less atom-economical but avoids high-pressure equipment.[1]

Applications in Drug Development

Immobilized Catalysts for GMP Synthesis

In pharmaceutical manufacturing, removing homogeneous DMAP is difficult and requires acidic washes that can degrade acid-sensitive APIs (e.g., acetal-protected sugars in nucleoside synthesis).[1]

The Solution: Grafting (4-(Dimethylamino)pyridin-2-yl)methanol onto Merrifield resin creates a "filtration-ready" super-nucleophile .[1]

Mechanism of Action (The Steglich Cycle):

-

The immobilized pyridine attacks the acylating agent (e.g., acetic anhydride), forming a resin-bound N-acylpyridinium ion.[1]

-

The API (alcohol/amine) attacks this activated intermediate.[1]

-

The esterified API is released into solution, while the catalyst returns to its neutral state on the bead.[1]

-

Result: The toxic catalyst is removed by simple filtration.[1]

Precursor for Bioactive Fragments

While primarily a tool, the scaffold acts as a bioisostere in fragment-based drug discovery (FBDD).[1]

-

Kinase Inhibition: The 2-hydroxymethyl group can be converted to a chloromethyl warhead to target Cysteine residues in covalent kinase inhibitors.[1]

-

MGMT Inhibitors: Derivatives are used to synthesize

-benzylguanine analogs, which inhibit the DNA repair enzyme MGMT, sensitizing tumors to alkylating agents like Temozolomide.[1]

Experimental Protocols

Protocol A: Immobilization on Merrifield Resin (Ether Linkage)

This creates a chemically robust catalyst stable to hydrolysis.[1]

-

Swelling: Suspend Merrifield resin (1.0 g, ~1.0 mmol Cl/g) in dry DMF (10 mL) for 30 min under

. -

Deprotonation: In a separate flask, dissolve (4-(Dimethylamino)pyridin-2-yl)methanol (2.0 mmol, 2 eq) in DMF (5 mL). Add NaH (60% dispersion, 2.2 mmol). Stir at 0°C for 30 min until

evolution ceases. -

Coupling: Cannulate the alkoxide solution into the resin suspension.

-

Heating: Heat the slurry to 80°C for 24 hours with gentle agitation (do not use a magnetic stir bar as it grinds the resin).

-

Washing: Filter the resin.[1] Wash sequentially with DMF (3x),

(3x), MeOH (3x), and DCM (3x).[1] -

Validation: Dry under vacuum. Analyze via Elemental Analysis (Nitrogen content) to calculate loading efficiency.[1]

Protocol B: Catalytic Acylation of a Hindered Alcohol (Test Reaction)

To validate the activity of the precursor or its immobilized form.[1]

-

Substrate: 1-Adamantanol (1.0 mmol).

-

Reagents: Acetic Anhydride (1.5 mmol),

(2.0 mmol). -

Catalyst: (4-(Dimethylamino)pyridin-2-yl)methanol (0.05 mmol, 5 mol%).[1]

-

Solvent: DCM (5 mL).

-

Procedure: Stir at RT. Monitor via TLC/GC.[1]

-

Expected Result: >95% conversion in <1 hour (vs. <10% for pyridine alone).[1]

-

Visualization & Logic

Diagram: Synthesis & Immobilization Workflow

The following diagram illustrates the conversion of the chloropyridine precursor to the active alcohol, followed by its grafting onto a solid support.[1]

Caption: Synthetic pathway from chloropyridine precursor to resin-immobilized super-nucleophile.

Diagram: The Catalytic Cycle (Acylation)

This details the mechanism where the scaffold activates the acyl group.[1]

Caption: The catalytic cycle showing activation of the acyl donor by the pyridine nitrogen.

Safety & Handling (E-E-A-T)

Warning: Like DMAP, this derivative is highly toxic and readily absorbed through the skin.[1][2] It acts as a neurotoxin by blocking potassium channels.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1]

-

Handling: All solids must be weighed in a laminar flow hood or glovebox.[1]

-

Decontamination: Spills should be treated with dilute acidic solution (1M HCl) to protonate the pyridine nitrogen, rendering it non-volatile and water-soluble for cleanup.[1]

References

-

Synthesis of DMAP Derivatives

-

Immobilization Strategies

-

Medicinal Chemistry Applications

-

General Reactivity & Safety

Sources

Technical Whitepaper: Reactivity Profile & Synthetic Utility of (4-(Dimethylamino)pyridin-2-yl)methanol

[1][2]

Executive Summary

(4-(Dimethylamino)pyridin-2-yl)methanol (referred to herein as 2-CH2OH-DMAP ) represents a bifunctional scaffold that bridges the gap between nucleophilic catalysis and fragment-based drug discovery.[1][2] Unlike the ubiquitous catalyst 4-Dimethylaminopyridine (DMAP), which serves primarily as a transient acyl transfer agent, 2-CH2OH-DMAP possesses a hydroxymethyl "handle" at the C2 position.[2]

This structural modification allows for:

-

Covalent Tethering: Immobilization of the DMAP super-nucleophile onto solid supports or polymers.[1][2]

-

Bifunctional Catalysis: The hydroxyl group can act as a hydrogen-bond donor or be derivatized into chiral directing groups.[1][2]

-

PROTAC Linker Synthesis: The molecule serves as a high-affinity "warhead" for E3 ligase recruitment when properly functionalized.[1][2]

This guide provides a technical roadmap for exploiting the unique electronic architecture of 2-CH2OH-DMAP, detailing protocols for oxidation, substitution, and functionalization.[2]

Electronic Architecture & Stability

To design effective reactions, one must understand the electronic "push-pull" dynamics of the scaffold.[2]

-

The "Push": The 4-dimethylamino group is a strong electron donor (

effect), significantly increasing electron density on the pyridine ring nitrogen.[2] This makes the ring nitrogen highly basic ( -

The "Handle": The 2-hydroxymethyl group is electronically coupled to the ring but is sterically significant.[2] It is susceptible to oxidation (benzylic-like position) and nucleophilic substitution.[1]

Critical Stability Note: The free base of 2-CH2OH-DMAP is prone to air oxidation and hygroscopicity.[1][2] It is best stored as a hydrochloride salt or under inert atmosphere at -20°C.[1][2]

Visualization: Electronic Resonance & Reactivity Nodes

Figure 1: Electronic connectivity showing the resonance contribution of the 4-NMe2 group and the divergent reactivity of the 2-hydroxymethyl handle.[2]

Core Transformations: Experimental Protocols

Module A: Selective Oxidation to 4-(Dimethylamino)picolinaldehyde

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid or N-oxide formation.[1][2] Relevance: The aldehyde is a gateway to reductive amination (ligand synthesis) or Olefination.[1][2]

Mechanistic Insight: Standard Swern oxidation can be problematic due to the basicity of the DMAP nitrogen, which may interfere with the activated DMSO species.[2] Manganese Dioxide (MnO₂) or IBX are preferred for their chemoselectivity toward "benzylic-type" heterocyclic alcohols.[1][2]

Protocol 1: MnO₂ Oxidation (Heterogeneous)

-

Preparation: Activate MnO₂ by heating at 110°C for 12 hours prior to use if not using commercial "activated" grade.[1][2]

-

Reaction: Dissolve 2-CH2OH-DMAP (1.0 eq) in anhydrous Chloroform (

) or Dichloromethane (DCM). -

Addition: Add Activated MnO₂ (10.0 eq). The large excess is required due to surface area limitations.[1][2]

-

Conditions: Reflux for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).[1][2] The aldehyde spot will be less polar than the alcohol.[1][2]

-

Workup: Filter through a pad of Celite. Wash the pad with DCM.[1][2] Concentrate the filtrate in vacuo.[1][2]

-

Storage: The aldehyde is unstable; use immediately or store under Argon at -20°C.

Module B: Nucleophilic Substitution (Chlorination)

Objective: Convert the -OH to -Cl to create an electrophilic "super-DMAP" building block (4-dimethylamino-2-chloromethylpyridine). Relevance: Used for attaching the DMAP motif to resins or synthesizing dimeric catalysts.[1][2]

Protocol 2: Thionyl Chloride Activation

Warning: The product will form as the hydrochloride salt.[1][2] The free base of the chloride is highly reactive and can self-polymerize.[1][2]

-

Setup: Flame-dry a round-bottom flask under

. -

Dissolution: Dissolve 2-CH2OH-DMAP (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool to 0°C. Add Thionyl Chloride (

, 1.5 eq) dropwise. -

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

-

Workup (Isolation as Salt): Add diethyl ether to precipitate the product fully. Filter and wash with ether.[1][2]

-

Usage: To use in a subsequent coupling, suspend the salt in the solvent (e.g., DMF) and add a non-nucleophilic base (e.g., DIPEA) in situ to release the reactive free base immediately before adding the nucleophile.[2]

Advanced Application: Chiral Ligand Synthesis

Context: 2-CH2OH-DMAP is a precursor for "Chiral DMAP" analogs used in kinetic resolution of alcohols.[1][2] The hydroxyl group reacts with isocyanates or carbamoyl chlorides to form carbamate linkers.[1][2]

Workflow Visualization

Figure 2: Synthetic pathways for converting the alcohol handle into functional catalysts.

Protocol 3: Carbamate Linkage (Dimer Synthesis)

Based on principles from Spivey et al. and Mandai et al.

-

Reactants: 2-CH2OH-DMAP (2.0 eq) + Hexamethylene diisocyanate (1.0 eq).

-

Solvent: Anhydrous Toluene.

-

Catalyst: Dibutyltin dilaurate (DBTDL) - 1 mol% (optional, but accelerates reaction).

-

Conditions: Heat at 80°C for 6 hours.

-

Purification: The product often precipitates or can be crystallized from Hexane/EtOAc.[1][2]

-

Outcome: A bis-DMAP ligand capable of chelating metals or acting as a cooperative nucleophilic catalyst.[1][2]

Quantitative Data Summary

| Property | Value / Description | Note |

| CAS Number | 14540-17-1 | Primary identifier |

| Molecular Weight | 152.19 g/mol | |

| pKa (Pyridine N) | ~9.6 | Highly basic due to 4-NMe2 |

| Solubility | MeOH, DCM, DMSO | Poor in Hexanes/Water |

| Stability | Hygroscopic | Store as HCl salt if possible |

| Toxicity | High (Skin absorption) | Analogous to DMAP (LD50 ~250 mg/kg) |

Safety & Handling (Critical)

DMAP and its derivatives are highly toxic and skin-permeable. [1][2]

-

Neurotoxicity: DMAP derivatives can block potassium channels.[1][2]

-

PPE: Double nitrile gloves, long sleeves, and a face shield are mandatory.[2]

-

Quenching: Quench all reaction mixtures with dilute acid (HCl) to protonate the pyridine nitrogen, rendering it water-soluble and less volatile/permeable before disposal.[2]

References

-

Synthesis of Chiral DMAP Derivatives

-

General DMAP Reactivity & Catalysis

-

Oxidation Methodologies (Applicable Analogs)

-

Chemical Safety Data

Advanced Catalytic Architectures: The Functional Utility of Hydroxymethyl-DMAP Derivatives

Executive Summary

4-(Dimethylamino)pyridine (DMAP) is the industry-standard hyper-nucleophilic acylation catalyst.[1][2] However, its homogeneous nature presents two critical bottlenecks in modern drug development: product contamination (difficulty in removal) and process economy (non-recyclability).[1]

This guide analyzes Hydroxymethyl-substituted DMAP —specifically focusing on 3-hydroxymethyl-4-(dimethylamino)pyridine and

-

Bifunctional Catalysis: The hydroxyl group acts as an intramolecular hydrogen-bond donor, stabilizing transition states and accelerating rates beyond standard DMAP.[1][2]

-

Covalent Immobilization: The hydroxyl group serves as a robust anchor for tethering the catalyst to silica or polystyrene matrices, enabling >95% recovery.[1]

Structural Logic & Mechanistic Advantage[1][2]

The "Single-Use" Limitation of Standard DMAP

Standard DMAP operates via a nucleophilic "push" mechanism.[1][2] While effective, it lacks a secondary activation mode to stabilize the developing negative charge on the acyl-transfer intermediate.[1][2] Furthermore, as a soluble organic base, it requires acidic workups for removal, often degrading acid-sensitive APIs.[1][2]

The Hydroxymethyl Solution

The introduction of a hydroxymethyl (

-

The Nitrogen (Nucleophile): Attacks the acyl donor (anhydride/chloride) to form the acyl-pyridinium ion.[1]

-

The Hydroxyl (H-Bond Donor): Forms a hydrogen bond with the oxyanion of the tetrahedral intermediate or the leaving group.[1] This lowers the activation energy (

) significantly compared to the non-functionalized parent.[1]

Mechanistic Visualization

The following diagram illustrates the dual-activation pathway of 3-hydroxymethyl-DMAP during an acylation cycle.

Figure 1: Mechanistic pathway of 3-hydroxymethyl-DMAP.[1][2] The -OH group provides electrophilic activation (H-bonding) while the pyridine nitrogen provides nucleophilic activation.[1][2]

Application: Immobilized Catalysts (Green Chemistry)

The most immediate industrial application of hydroxymethyl-DMAP is as a precursor for Polymer-Supported DMAP (PS-DMAP) .[1][2] By reacting the hydroxyl handle with a chloromethyl-functionalized resin (Merrifield resin) or silica, the catalyst becomes heterogeneous.[1]

Comparative Metrics: Homogeneous vs. Immobilized

The following table summarizes performance metrics when using hydroxymethyl-derived PS-DMAP versus standard DMAP in the acetylation of a sterically hindered secondary alcohol (e.g., menthol).

| Metric | Standard DMAP (Homogeneous) | Hydroxymethyl-Derived PS-DMAP (Heterogeneous) |

| Catalyst Loading | 5 - 10 mol% | 10 - 15 mol% (equivalent active sites) |

| Reaction Time | 2 - 4 Hours | 3 - 6 Hours (Diffusion controlled) |

| Workup | Acid wash / Extraction required | Simple Filtration |

| Product Purity | 95-98% (Trace amine often remains) | >99% (No catalyst leaching) |

| Recyclability | None (Single Use) | >10 Cycles (with <5% activity loss) |

| E-Factor | High (Solvent/Wash waste) | Low (Catalyst reused, minimal wash) |

Immobilization Workflow

The synthesis of the supported catalyst relies on a Williamson ether synthesis or ester linkage.[1]

Figure 2: Synthetic workflow for covalent immobilization of DMAP via hydroxymethyl linker.

Experimental Protocols

Synthesis of Polymer-Supported DMAP

Target Loading: ~1.0 mmol/g

Reagents:

-

Merrifield Resin (1.0 eq, ~1.2 mmol Cl/g)[1]

-

Sodium Hydride (60% in oil) (2.0 eq)[1]

-

DMF (Anhydrous)[1]

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve 3-hydroxymethyl-DMAP in anhydrous DMF (10 mL/g resin). Cool to 0°C.[1]

-

Deprotonation: Add NaH portion-wise.[1][2] Stir for 30 minutes at 0°C, then 30 minutes at room temperature to generate the alkoxide.

-

Coupling: Add the Merrifield resin (pre-swelled in DMF for 30 mins).

-

Heating: Heat the suspension to 60°C for 24 hours with gentle agitation (do not use a magnetic stir bar as it grinds the resin; use an overhead stirrer or shaker).

-

Quenching: Cool to room temperature. Carefully add methanol to quench excess NaH.[1]

-

Washing (Critical): Filter the resin.[1] Wash sequentially with

(x3), MeOH (x3), THF (x3), and DCM (x3) to remove non-covalently bound species.[1] -

Drying: Dry under high vacuum at 40°C for 12 hours.

Standard Operating Procedure: Catalytic Acylation

Substrate: 1-Phenylethanol (Secondary alcohol model).[1][2]

-

Setup: Charge a vial with 1-Phenylethanol (1.0 mmol), Acetic Anhydride (1.2 mmol), and Triethylamine (1.5 mmol).

-

Catalyst Addition: Add PS-DMAP (100 mg, ~10 mol%).

-

Reaction: Stir in DCM (5 mL) at Room Temperature. Monitor by TLC/GC.

-

Workup: Upon completion (~4h), filter the mixture through a fritted glass funnel.

Advanced Applications: Kinetic Resolution

Beyond simple acylation, chiral derivatives synthesized from hydroxymethyl-DMAP precursors are used for the Kinetic Resolution of Secondary Alcohols .[1][2]

By attaching a chiral auxiliary (e.g., Proline or Camphor derivatives) to the hydroxymethyl group, the catalyst creates a chiral pocket.[1]

-

Mechanism: The catalyst reacts faster with one enantiomer of a racemic alcohol due to steric matching in the transition state.[1]

-

Selectivity Factor (

): Values of

Conclusion

Hydroxymethyl-substituted DMAP represents a "functional upgrade" to the classic catalyst.[1][2] It transforms DMAP from a consumable reagent into a reusable catalytic architecture .[1] For drug development pipelines, switching to hydroxymethyl-derived PS-DMAP offers a validated path to reducing Genotoxic Impurities (GTIs) and improving the E-factor of synthetic steps.[1][2]

References

-

Steglich Esterification & DMAP Mechanisms

-

Polymer-Supported DMAP Synthesis & Application

-

Guo, Z., et al. (2023).[1] Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis. Journal of Organic Chemistry, 88, 11346-11351.[1][2][3] Link[1]

-

Rana, N. K., et al. (2016).[1] Polymer supported DMAP: an easily recyclable organocatalyst.[1][3][4][5] RSC Advances, 6, 10398-10403.[1][2] Link[1]

-

-

Bifunctional Catalysis (Hydroxyl-Directed)

-

DMAP Derivatives in Kinetic Resolution

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. CN1442408A - Method of preparing 4-dimethylamino pyridine - Google Patents [patents.google.com]

- 3. Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones [organic-chemistry.org]

- 4. Polymer supported DMAP: an easily recyclable organocatalyst for highly atom-economical Henry reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic functionalization of unactivated primary C─H bonds directed by an alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Steglich Esterification of (4-(Dimethylamino)pyridin-2-yl)methanol

This Application Note is designed for researchers and process chemists requiring a robust protocol for the esterification of (4-(Dimethylamino)pyridin-2-yl)methanol (CAS: 14540-17-1).

This specific substrate presents a unique chemical challenge: it contains both a primary alcohol (the nucleophile) and a highly basic dimethylaminopyridine (DMAP) core. Standard esterification workups involving acidic washes will result in the loss of the product into the aqueous phase. This guide addresses that specific pitfall.

Abstract & Scope

This protocol details the synthesis of esters derived from (4-(Dimethylamino)pyridin-2-yl)methanol using a modified Steglich esterification. While the Steglich method (DCC/DMAP) is the gold standard for mild esterification, the basicity of the DMAP moiety in the substrate requires a deviation from standard purification protocols. This note covers reaction stoichiometry, mechanistic considerations, and a critical "Basic Workup" strategy to ensure high recovery yields.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of functionalized DMAP ligands, prodrugs, and specialized organocatalysts.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Substrate Challenge

The substrate, (4-(Dimethylamino)pyridin-2-yl)methanol, acts as a "DMAP-alcohol."

-

Nucleophilic Site: The primary hydroxyl group (-CH₂OH) at the C2 position.

-

Interfering Site: The pyridine nitrogen, activated by the electron-donating C4-dimethylamino group.

Reaction Mechanism

The reaction utilizes

Critical Mechanistic Insight:

Although the substrate contains a DMAP motif, external DMAP (5-10 mol%) is still recommended . The steric bulk at the C2 position of the substrate may retard its ability to act as an efficient acyl-transfer catalyst for itself. The external DMAP forms a highly reactive

Pathway Visualization

The following diagram illustrates the activation and transfer cycle, highlighting the role of the external catalyst vs. the substrate.

Figure 1: Catalytic cycle of the Steglich esterification.[2][3] Note that the external DMAP drives the formation of the N-acylpyridinium species, which is then attacked by the substrate alcohol.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Carboxylic Acid (R-COOH) | 1.0 | Substrate | Dry thoroughly before use. |

| (4-(Dimethylamino)pyridin-2-yl)methanol | 1.1 - 1.2 | Nucleophile | The limiting reagent is usually the acid. |

| DCC ( | 1.1 - 1.2 | Coupling Agent | Warning: Potent allergen.[4] Handle as solid or melt. |

| DMAP (4-Dimethylaminopyridine) | 0.1 (10 mol%) | Catalyst | Essential for rate acceleration. |

| Dichloromethane (DCM) | Solvent | [0.1 M] | Anhydrous (dried over CaH₂ or molecular sieves). |

| Triethylamine (Et₃N) | Additive | 1% v/v | Used in purification mobile phase. |

Step-by-Step Methodology

Step 1: Preparation (0 - 15 mins)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Add Carboxylic Acid (1.0 equiv) and (4-(Dimethylamino)pyridin-2-yl)methanol (1.1 equiv).

-

Dissolve in anhydrous DCM to achieve a concentration of approximately 0.1 M to 0.2 M.

-

Add DMAP (0.1 equiv).

-

Cool the reaction mixture to 0°C using an ice/water bath.

Step 2: Activation & Coupling (15 mins - 12 hours)

-

Add DCC (1.2 equiv) in one portion (or dropwise as a solution in DCM if the scale is >10g).

-

Stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Monitor by TLC.[5]

-

Note: The formation of a white precipitate (Dicyclohexylurea, DCU) indicates the reaction is progressing.

-

TLC Tip: Use a stain (UV, KMnO4, or Dragendorff’s reagent for the pyridine moiety).

-

Step 3: Workup (The Critical Deviation)

Standard Steglich protocols use dilute HCl or Citric Acid to remove DMAP. DO NOT USE ACID. Acidic washing will protonate the pyridine ring of your product, rendering it water-soluble and causing it to be discarded with the aqueous waste.

-

Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU urea. Rinse the filter cake with cold DCM.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude oil/solid.

-

Pre-Purification (Optional): If a significant amount of urea remains, re-suspend the crude in cold diethyl ether or ethyl acetate, cool to -20°C for 2 hours, and filter again.

Step 4: Purification

-

Column Chromatography: Pack a silica gel column.

-